molecular formula C25H27N5O3 B2920696 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide CAS No. 921911-40-2

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2920696
CAS No.: 921911-40-2
M. Wt: 445.523
InChI Key: QHVOUTCGRZMSDL-UHFFFAOYSA-N
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Description

The compound N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzyl group at the 5-position of the pyrazolo-pyrimidinone core and a 4-isopropylphenoxy-acetamide side chain. This scaffold is of significant interest due to its structural similarity to bioactive molecules targeting enzymes such as TMEM16A and kinases .

  • Molecular formula: C₃₂H₃₄N₅O₃ (calculated based on IUPAC nomenclature).
  • Key structural features: Pyrazolo[3,4-d]pyrimidin-4(5H)-one core. Benzyl substituent at the 5-position. Ethyl linker connecting the core to the acetamide group. 4-Isopropylphenoxy moiety in the acetamide side chain.

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-18(2)20-8-10-21(11-9-20)33-16-23(31)26-12-13-30-24-22(14-28-30)25(32)29(17-27-24)15-19-6-4-3-5-7-19/h3-11,14,17-18H,12-13,15-16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVOUTCGRZMSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into its biological activity, synthesizing existing research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O3C_{22}H_{24}N_{4}O_{3}, with a molecular weight of approximately 396.45 g/mol. The structure features a pyrazolo ring fused with a pyrimidine moiety, which is further substituted with a benzyl group and an isopropylphenoxy group. This complex structure contributes to its diverse biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • MCF7 Cell Line : In a study conducted by Bouabdallah et al., derivatives similar to this compound exhibited GI50 values of 3.79 µM against MCF7 cells, indicating potent growth inhibition .
  • A549 Cell Line : Wei et al. reported that related compounds showed IC50 values around 26 µM against A549 lung cancer cells .
  • NCI-H460 Cell Line : Other derivatives were tested against NCI-H460 cells with varying degrees of success, showcasing the potential for these compounds as effective anticancer agents .

Anti-inflammatory Activity

The pyrazolo[3,4-d]pyrimidine scaffold has also been linked to anti-inflammatory properties. Research indicates that some derivatives can inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases.

Mechanism of Action :
The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and inflammation . By modulating these pathways, compounds like this compound may reduce inflammatory responses.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized for product verification .

Research Findings Summary

Biological Activity Cell Line IC50/Value Reference
AnticancerMCF73.79 µM
AnticancerA54926 µM
AnticancerNCI-H460Varies
Anti-inflammatoryVariousNot specified

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound C₃₂H₃₄N₅O₃ R₁: Benzyl; R₂: 4-Isopropylphenoxy ~545.6 Reference for comparison
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide C₂₃H₂₁Cl₂N₅O₃ R₁: 4-Methylbenzyl; R₂: 2,4-Dichlorophenoxy 486.35 - Chlorine atoms enhance lipophilicity.
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide C₂₂H₂₈FN₅O₂ R₁: 3-Fluorobenzyl; R₂: Propylpentanamide 413.5 - Fluorine introduces electronegativity.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... C₃₆H₂₆F₂N₆O₄ R₁: Chromenone-fluorophenyl; R₂: Fluorobenzamide 589.1 (M++1) - Chromenone fusion expands π-conjugation.

Physicochemical and Bioactive Properties

  • Lipophilicity: The target compound’s 4-isopropylphenoxy group increases hydrophobicity compared to the dichlorophenoxy derivative , but less than the fluorinated chromenone analogue .
  • Electron-Withdrawing Effects : Fluorine or chlorine substituents (e.g., in ) enhance metabolic stability and binding affinity to targets like TMEM16A, as seen in niclosamide derivatives .
  • Side Chain Flexibility : The ethyl linker in the target compound balances rigidity and flexibility, whereas bulkier groups (e.g., propylpentanamide in ) may hinder membrane permeability.

Structure-Activity Relationship (SAR) Insights

  • Core Modifications: The pyrazolo[3,4-d]pyrimidinone core is critical for maintaining planar geometry, facilitating interactions with enzymatic active sites .
  • Substituent Impact: Benzyl vs. Fluorobenzyl: Fluorination (as in ) may improve target selectivity but reduce solubility. Phenoxy vs. Dichlorophenoxy: Chlorine atoms (as in ) enhance potency against ion channels but increase toxicity risks .

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